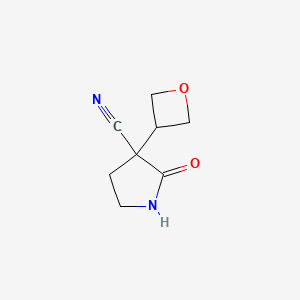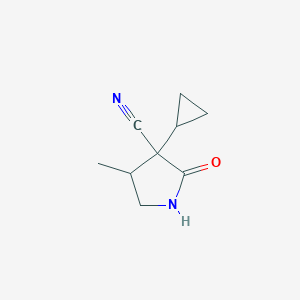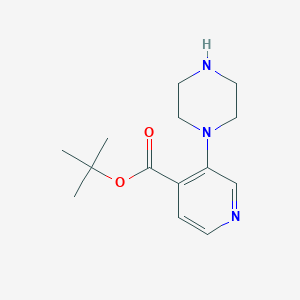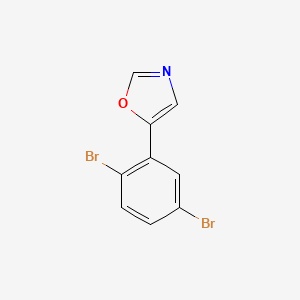
2-(4-Hexylphenyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hexylphenyl)-2-propanol (2-HPP) is a compound with a wide range of applications in the scientific research field. It is a colorless, odorless liquid with a low boiling point of 76°C and a melting point of -22°C. 2-HPP is a derivative of 2-propanol, which is an alcohol with two carbon atoms and one oxygen atom, and is composed of two alkyl groups on the same carbon atom. The compound has been used in many areas of scientific research, such as in the synthesis of drugs and other compounds, as a solvent for organic reactions, and in the preparation of biological samples for analysis.
Wissenschaftliche Forschungsanwendungen
2-(4-Hexylphenyl)-2-propanol has been used in various scientific research applications, including drug synthesis, organic solvents, and biological sample preparation.
In drug synthesis, this compound has been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen, the antiviral drug acyclovir, and the anticonvulsant drug phenytoin.
In organic solvents, this compound has been used as a solvent for a variety of organic reactions, including the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of polymers for use in the electronics industry.
In biological sample preparation, this compound has been used as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples.
Wirkmechanismus
2-(4-Hexylphenyl)-2-propanol is a low-boiling point alcohol that is readily miscible with water. It is used as a solvent in scientific research applications due to its high solubility in aqueous solutions and its low boiling point, which allows it to be easily removed from the reaction mixture.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects on humans or animals. It is not toxic or mutagenic and does not cause any adverse reactions in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Hexylphenyl)-2-propanol has several advantages for use in laboratory experiments. It is a low-boiling point alcohol that is readily miscible with water, making it ideal for use as a solvent in aqueous solutions. It is also non-toxic and non-mutagenic, making it safe to use in laboratory experiments.
However, this compound has some limitations. It is not as volatile as other solvents, making it more difficult to remove from the reaction mixture. It also has a relatively low boiling point, making it difficult to use in reactions that require higher temperatures.
Zukünftige Richtungen
In the future, 2-(4-Hexylphenyl)-2-propanol could be used in a variety of applications, including the synthesis of drugs, the preparation of biological samples for analysis, and the synthesis of polymers for use in the electronics industry. Additionally, researchers could explore the use of this compound as a solvent for organic reactions that require higher temperatures, as well as its potential use as a solvent for the extraction of proteins, nucleic acids, and other biomolecules from biological samples. Finally, researchers could investigate the potential biochemical and physiological effects of this compound on humans and animals.
Synthesemethoden
2-(4-Hexylphenyl)-2-propanol can be synthesized from 2-propanol, hexyl chloride, and a base such as sodium hydroxide. The reaction involves the substitution of the chlorine atom in hexyl chloride with the hydroxyl group in 2-propanol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C and a pressure of 1 atm. The reaction is complete in about 5 minutes, and yields a quantitative yield of this compound.
Eigenschaften
IUPAC Name |
2-(4-hexylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2,3)16/h9-12,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHPMGUFVOADTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














